

# Application Notes and Protocols for In Vivo Administration of PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for **PF-05105679**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] This document includes summaries of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.

## **Overview of PF-05105679**

**PF-05105679** is an orally active small molecule that selectively blocks the TRPM8 channel, which is a key sensor for cold temperatures.[1][2] Due to its role in cold sensation and pain, TRPM8 is a target for developing analgesics for conditions involving cold-induced pain.[3][4] Preclinical and clinical studies have demonstrated the efficacy of **PF-05105679** in models of cold-related pain.[3][5] It has been shown to reduce core body temperature in small mammals, though this effect was not observed in humans at therapeutic doses.[1][5][6]

## **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters of **PF-05105679** observed in various species across different administration routes. This data is crucial for designing in vivo experiments and for the cross-species translation of pharmacokinetic and pharmacodynamic relationships.[6]



| Species | Adminis<br>tration<br>Route | Dose               | T½<br>(hours) | CL<br>(mL/min<br>/kg) | Vss<br>(L/kg) | Bioavail<br>ability                                   | Notes                                                                                    |
|---------|-----------------------------|--------------------|---------------|-----------------------|---------------|-------------------------------------------------------|------------------------------------------------------------------------------------------|
| Rat     | Intraveno<br>us (IV)        | 2 mg/kg            | 3.6           | 19.8                  | 6.2           | N/A                                                   | [2]                                                                                      |
| Rat     | Oral<br>Gavage<br>(PO)      | 20 mg/kg           | 3.6           | 19.8                  | 6.2           | Essentiall y complete oral absorptio n predicted .[3] | Reduced core body temperat ure at concentr ations >1219 nM.[5]                           |
| Dog     | Intraveno<br>us (IV)        | 0.2<br>mg/kg       | 3.9           | 31                    | 7.4           | N/A                                                   | [2]                                                                                      |
| Dog     | Oral<br>Gavage<br>(PO)      | 20 mg/kg           | 3.9           | 31                    | 7.4           | Essentiall y complete oral absorptio n predicted      | [2]                                                                                      |
| Human   | Oral                        | 600 mg &<br>900 mg | -             | -                     | -             | -                                                     | Achieved unbound plasma concentr ations greater than the IC50.[5] Efficacio us in a cold |





pressor test.[3][5]

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state.

## **Signaling Pathway of TRPM8 Antagonism**

**PF-05105679** exerts its pharmacological effect by blocking the TRPM8 ion channel, which is predominantly expressed in sensory neurons.[7][8] Under normal physiological conditions, stimuli such as cold temperatures or cooling agents like menthol activate TRPM8, leading to an influx of cations (primarily Ca<sup>2+</sup> and Na<sup>+</sup>). This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as a cold sensation. By blocking this channel, **PF-05105679** prevents ion influx, thereby inhibiting the signaling cascade and reducing the sensation of cold and associated pain.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PF-05105679 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Highly functionalized β-lactams and 2-ketopiperazines as TRPM8 antagonists with antiallodynic activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of PF-05105679]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609953#in-vivo-administration-routes-for-pf-05105679]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com